3beta,7alpha-Dihydroxy-5-cholestenoate

Overview

Description

Synthesis Analysis

The synthesis of sterols similar to 3beta,7alpha-Dihydroxy-5-cholestenoate involves multi-step chemical reactions. For example, the synthesis of 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol demonstrates the complexity of obtaining specific sterol derivatives. This process includes acetylation, phosphorus oxychloride treatment, hydrogenation in the presence of tritium gas, and subsequent hydroxylation at specific carbon atoms (Okuda & Atsuta, 1978).

Molecular Structure Analysis

The molecular structure of sterols like this compound is characterized by specific hydroxylation patterns on the steroid nucleus. These hydroxy groups at precise positions are critical for the biological activity and metabolic fate of these molecules. The synthesis and study of various sterols, including those with additional hydroxyl groups, provide insight into the structural requirements for their biological function and their role in metabolic pathways (Dayal et al., 1976).

Chemical Reactions and Properties

Sterols undergo various chemical reactions, including hydroxylation, which is pivotal for their conversion into biologically active compounds. For instance, the synthesis and metabolism of 5beta-cholestane-3alpha,7alpha,24,25-tetrol highlights the enzymatic transformations that these molecules can undergo, reflecting their chemical reactivity and functional significance in biological systems (Kuramoto et al., 1978).

Scientific Research Applications

Role in Bile Acid Synthesis and Liver Disease : One study identified a defect in bile acid synthesis involving a deficiency in 7alpha-hydroxylation due to a mutation in the gene for microsomal oxysterol 7alpha-hydroxylase, leading to severe neonatal liver disease. This highlights the importance of 3beta,7alpha-Dihydroxy-5-cholestenoate in bile acid metabolism and its potential role in liver disorders (Setchell et al., 1998).

Metabolism and Biliary Secretion : A study on the metabolism of 3beta,7alpha-dihydroxy-5alpha-cholestanoic acid in rats with a bile fistula revealed its primary metabolism to dihydroxy-5alpha-cholanic acids. This research contributes to understanding the metabolism and biliary secretion of related compounds (Mui & Elliott, 1975).

Immunomodulatory Effects : Research has shown that 7alpha-hydroxy-dehydroepiandrosterone, a related steroid, may have locally active metabolites responsible for immunostimulatory or immunomodulatory effects (Hampl et al., 1997).

Role in Cholesterol Metabolism and Disease : In another study, researchers explored the role of this compound in cholesterol metabolism and its potential impact on diseases like the Smith-Lemli-Opitz syndrome. This syndrome is caused by a deficiency in 3beta-hydroxysterol Delta(7)-reductase, affecting cholesterol and bile acid synthesis (Honda et al., 1999).

Applications in Drug Synthesis : Additionally, research into the synthesis of novel sterols and steroids often involves compounds like this compound. These studies have implications for drug development and therapeutic applications, as seen in the work on cytotoxic analysis of certain sterol derivatives (Cui et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3beta,7alpha-Dihydroxy-5-cholestenoate is the enzyme CYP27A1 . This enzyme plays a crucial role in the bile acid biosynthesis pathway .

Mode of Action

This compound interacts with its target, CYP27A1, in a series of reactions. In one reaction, 3beta-hydroxy-5-cholestene-27-oate, hydrogen ions, NADPH, and oxygen are converted into this compound, water, and NADP+ . In another reaction, this compound and NADP+ are converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid, hydrogen ions, and NADPH .

Biochemical Pathways

This compound is involved in the bile acid biosynthesis pathway . It is produced from 3beta-hydroxy-5-cholestene-27-oate and is further converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid .

Pharmacokinetics

It is known that the compound is involved in reactions in the mitochondria , suggesting that it may be transported into these organelles for metabolism.

Result of Action

The action of this compound results in the production of 7alpha-hydroxy-3-oxo-4-cholestenoic acid . This is a key step in the bile acid biosynthesis pathway, which is essential for the digestion and absorption of dietary fats.

Action Environment

The action of this compound takes place in the mitochondria , where the necessary enzymes and co-factors are present. The efficiency and stability of its action may be influenced by various factors, including the concentration of substrates and co-factors, the presence of other interacting molecules, and the physiological conditions within the mitochondria.

Safety and Hazards

Future Directions

The future directions of 3beta,7alpha-Dihydroxy-5-cholestenoate research could involve further exploration of its role in cholesterol homeostasis in the lung and the correlation of circulating levels of cholesterol and 27-oxygenated metabolite . More research could also be conducted on its enzymology and the potential applications of its CoA ligase .

Biochemical Analysis

Biochemical Properties

3beta,7alpha-Dihydroxy-5-cholestenoate interacts with several enzymes and proteins. It is involved in reactions catalyzed by the enzyme CYP27A1, which is part of the bile acid biosynthesis pathway . These interactions are crucial for the compound’s role in biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in reactions catalyzed by the enzyme CYP27A1 .

Metabolic Pathways

This compound is involved in the bile acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

properties

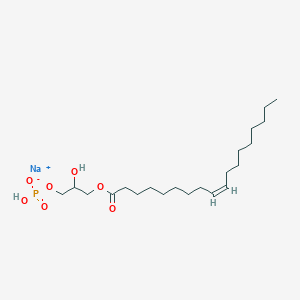

IUPAC Name |

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSAWZGYQXRBS-GRJZKGIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921748 | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

115538-84-6 | |

| Record name | (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxy-5-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

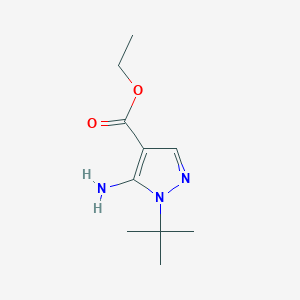

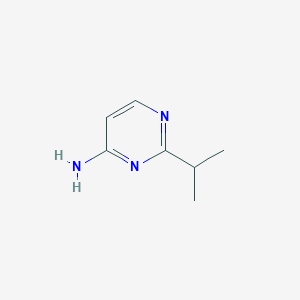

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)